molecular formula C19H20F2N2O6S B2514361 [4-(DIFLUOROMETHOXY)PHENYL]FORMAMIDO 4-(DIETHYLSULFAMOYL)BENZOATE CAS No. 683781-05-7

[4-(DIFLUOROMETHOXY)PHENYL]FORMAMIDO 4-(DIETHYLSULFAMOYL)BENZOATE

Cat. No.: B2514361
CAS No.: 683781-05-7
M. Wt: 442.43
InChI Key: DXRKMVMIJWRPNV-UHFFFAOYSA-N
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Description

[4-(DIFLUOROMETHOXY)PHENYL]FORMAMIDO 4-(DIETHYLSULFAMOYL)BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of difluoromethoxy, formamido, and diethylsulfamoyl functional groups attached to a benzene ring. Its unique structure makes it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(DIFLUOROMETHOXY)PHENYL]FORMAMIDO 4-(DIETHYLSULFAMOYL)BENZOATE typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:

    Formation of the difluoromethoxybenzene intermediate: This step involves the reaction of a suitable benzene derivative with difluoromethoxy reagents under controlled conditions.

    Introduction of the formamido group: The intermediate is then reacted with formamide or a formamido reagent to introduce the formamido group.

    Attachment of the diethylsulfamoyl group: Finally, the compound is reacted with diethylsulfamoyl chloride or a similar reagent to attach the diethylsulfamoyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[4-(DIFLUOROMETHOXY)PHENYL]FORMAMIDO 4-(DIETHYLSULFAMOYL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

[4-(DIFLUOROMETHOXY)PHENYL]FORMAMIDO 4-(DIETHYLSULFAMOYL)BENZOATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [4-(DIFLUOROMETHOXY)PHENYL]FORMAMIDO 4-(DIETHYLSULFAMOYL)BENZOATE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: A plasticizer with similar structural features but different applications.

    Chimassorb® light stabilizer: Used in polymer stabilization with some structural similarities.

Uniqueness

[4-(DIFLUOROMETHOXY)PHENYL]FORMAMIDO 4-(DIETHYLSULFAMOYL)BENZOATE is unique due to its combination of difluoromethoxy, formamido, and diethylsulfamoyl groups, which confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

[[4-(difluoromethoxy)benzoyl]amino] 4-(diethylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O6S/c1-3-23(4-2)30(26,27)16-11-7-14(8-12-16)18(25)29-22-17(24)13-5-9-15(10-6-13)28-19(20)21/h5-12,19H,3-4H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRKMVMIJWRPNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)ONC(=O)C2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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